N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound featuring a thiadiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of organolithium reagents for the formation of carbon-lithium bonds, which are then further reacted to form the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with molecular targets within biological systems. The thiadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzamide compounds. Examples include:
- N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- N-(5-(iso-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
Uniqueness
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the specific positioning of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its analogs .
Properties
CAS No. |
82559-19-1 |
---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
InChI Key |
LMHYZJMXKRZVCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.